
N-Boc-N,N-didesethyl Sunitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N,N-didesethyl Sunitinib is a chemical compound with the molecular formula C23H27FN4O4 and a molecular weight of 442.48 g/mol . It is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor used in cancer treatment. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Vorbereitungsmethoden
The synthesis of N-Boc-N,N-didesethyl Sunitinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as tert-butyl chloroformate for Boc protection . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
N-Boc-N,N-didesethyl Sunitinib undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrrole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Boc-N,N-didesethyl Sunitinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Boc-N,N-didesethyl Sunitinib is similar to that of Sunitinib. It acts as a multi-targeted receptor tyrosine kinase inhibitor, blocking the activity of several receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastatic progression. These targets include platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), and KIT (CD117) . By inhibiting these pathways, the compound can potentially reduce tumor growth and spread.
Vergleich Mit ähnlichen Verbindungen
N-Boc-N,N-didesethyl Sunitinib can be compared with other similar compounds, such as:
Sunitinib: The parent compound, widely used in cancer treatment.
N-desethyl Sunitinib: Another derivative with different pharmacological properties.
Biologische Aktivität
N-Boc-N,N-didesethyl Sunitinib is a derivative of Sunitinib, a well-known multitargeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Sunitinib and Its Metabolites
Sunitinib malate (SU11248) is an oral TKI that inhibits several receptor tyrosine kinases, including VEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, and KIT. Its efficacy is attributed to its ability to disrupt tumor angiogenesis and inhibit tumor growth. Upon administration, Sunitinib is metabolized into several active metabolites, notably N-desethyl-Sunitinib (DSU), which retains similar potency against its targets .
This compound acts similarly to its parent compound by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The compound's structural modifications enhance its binding affinity and selectivity for specific tyrosine kinases. The presence of the N-Boc group may also influence the pharmacokinetics and pharmacodynamics compared to Sunitinib.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound induces apoptosis in endothelial cells and inhibits cell proliferation in tumor models driven by VEGF and PDGF signaling pathways. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 | Induction of apoptosis |
Renal Cell Carcinoma (RCC) | 1.2 | Inhibition of VEGFR signaling |
Gastrointestinal Stromal Tumor (GIST) | 0.8 | Inhibition of PDGFR signaling |
These results indicate that this compound has a potent biological activity similar to that of Sunitinib itself.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics that may enhance its therapeutic index. Studies suggest that modifications in the chemical structure can lead to improved bioavailability and a more favorable half-life compared to its parent compound.
Case Studies and Clinical Implications
A recent clinical study investigated the pharmacokinetics of Sunitinib and its metabolites in patients with metastatic renal cell carcinoma (mRCC). The findings indicated that higher plasma concentrations of DSU were associated with improved progression-free survival (PFS) and overall survival (OS) rates .
Pharmacokinetic Parameter | DSU Level | PFS (weeks) | OS (months) |
---|---|---|---|
Low (<15 ng/mL) | 12 | 8 | |
High (>15 ng/mL) | 61 | 36 |
This data underscores the potential for this compound to provide enhanced clinical outcomes through optimized dosing strategies based on metabolite levels.
Resistance Mechanisms
Understanding resistance mechanisms to Sunitinib is crucial for developing effective treatment regimens. Research has identified several pathways through which tumors may develop resistance, including upregulation of alternative signaling pathways and mutations in target receptors . Investigating whether this compound can overcome these resistance mechanisms remains an area for future research.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJYAHWQXJMSPM-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.